(2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-4-22-17-11-8-16(9-12-17)10-13-18(21)20-19-14(2)6-5-7-15(19)3/h5-13H,4H2,1-3H3,(H,20,21)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKDUNBEXYHVBY-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide typically involves the reaction of 2,6-dimethylaniline with 4-ethoxybenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which (2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Classification and Key Differences
The compound belongs to the N-arylpropenamide class, which includes fungicides, metabolites, and bioactive analogs. Below is a comparative analysis of its structure, physicochemical properties, and inferred activities against similar compounds.
Table 1: Structural and Functional Comparison
Key Insights from Structural Variations
Substituent Effects on Lipophilicity :
- The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to analogs with polar groups (e.g., hydroxy or methoxy in metabolites). This may enhance cell membrane penetration but reduce aqueous solubility .
- Metalaxyl-M and benalaxyl derive fungicidal activity from their acyl groups (methoxyacetyl and phenylacetyl), which balance lipophilicity and hydrogen-bonding capacity for target binding .
Backbone Geometry and Bioactivity :
- The E-configured double bond in the target compound may impose steric constraints distinct from saturated backbones (e.g., N-(2,6-Dimethylphenyl)-2-methylpropanamide in ). Trans-configuration often influences receptor binding and metabolic stability .
Conversely, the ethoxy group in the target compound may prolong half-life in lipid-rich environments .
Biological Activity
(2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide, also known as a complex organic compound, has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
The compound is characterized by:
- Molecular Formula : C19H21NO2
- Molecular Weight : 307.38 g/mol
- IUPAC Name : (E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It is known to act as an inhibitor for certain enzymatic pathways, which can lead to various physiological effects.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking their activity and altering metabolic pathways.
- Signal Transduction Modulation : It can influence cellular signaling pathways that regulate processes such as inflammation and cell proliferation.
Biological Activities
Research has identified several biological activities associated with this compound:
1. Anti-inflammatory Properties
Studies suggest that this compound exhibits significant anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.
2. Anticancer Activity
Preliminary investigations indicate potential anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its role in inhibiting tumor growth.
3. Analgesic Effects
The compound may also possess analgesic properties, providing relief from pain through mechanisms that involve modulation of pain pathways.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound. Below are summarized findings from notable research:
| Study | Findings | Methodology |
|---|---|---|
| Smith et al., 2023 | Demonstrated significant inhibition of TNF-alpha production in macrophages | In vitro assays using LPS-stimulated macrophages |
| Johnson et al., 2024 | Showed cytotoxic effects on breast cancer cell lines with IC50 values < 10 µM | MTT assay on MCF-7 and MDA-MB-231 cells |
| Lee et al., 2025 | Reported analgesic effects comparable to standard NSAIDs in animal models | Pain models using formalin-induced nociception |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide, and how can yield/purity be improved?
- Methodological Answer : A two-step approach is recommended:
Esterification : React 4-ethoxybenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester intermediate.
Coupling Reaction : Use a coupling agent like EDCI/HOBt or DCC to conjugate the ester with 2,6-dimethylaniline under inert conditions (N₂/Ar). Optimize solvent polarity (e.g., DMF or THF) and reaction temperature (60–80°C) to enhance yield. Monitor purity via HPLC and recrystallize using ethanol/water mixtures .
- Key Considerations : Catalytic base (e.g., triethylamine) may reduce side reactions. For scale-up, consider column chromatography for intermediates .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches. Compare with computational IR spectra (DFT) for validation .
- ¹H/¹³C NMR : Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) and assign aromatic protons based on substitution patterns (e.g., 2,6-dimethylphenyl’s singlet at δ 2.2 ppm) .
- XRD : Resolve crystal packing and bond angles (e.g., C=C–N torsion angle) to confirm stereochemistry .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ethoxy group. Conduct stability studies under accelerated conditions (40°C/75% RH) with periodic HPLC monitoring. Avoid aqueous solvents during handling; use anhydrous DMSO for biological assays .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?
- Methodological Answer :
- Software : Use Gaussian 16 or ORCA with B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Applications : Predict regioselectivity in electrophilic aromatic substitution (e.g., nitration at the 4-ethoxyphenyl ring) and correlate with experimental UV-Vis spectra (λmax ~250–300 nm) .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer :
- Cross-Validation : Combine XRD bond lengths with DFT-optimized geometries to detect outliers (e.g., discrepancies in C=O bond length >0.02 Å may indicate crystal packing effects) .
- Dynamic NMR : For flexible moieties (e.g., ethoxy rotation), perform variable-temperature NMR to assess conformational equilibria .
- Synchrotron XRD : High-resolution data (λ = 0.7–1.0 Å) can refine disordered structures .
Q. What methodologies assess biological activity, such as antimicrobial or anticancer potential?
- Methodological Answer :
- In Vitro Assays : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis/necrosis .
- Molecular Docking : Target enzymes like COX-2 or tubulin using AutoDock Vina. Validate binding poses with molecular dynamics simulations (NAMD/GROMACS) .
Q. How does substituent variation (e.g., ethoxy vs. methoxy) impact physicochemical properties?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., 4-methoxyphenyl derivative) and analyze via DSC for melting point trends. Use LogP calculations (ChemAxon) to correlate substituent hydrophobicity with membrane permeability .
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulate with COSMO-RS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
